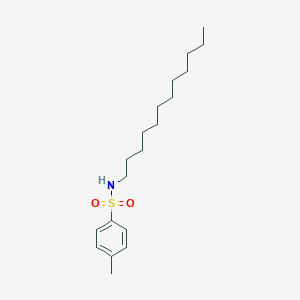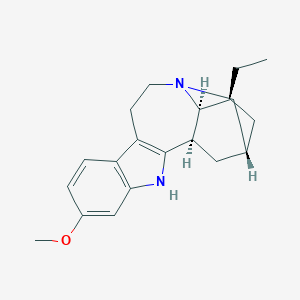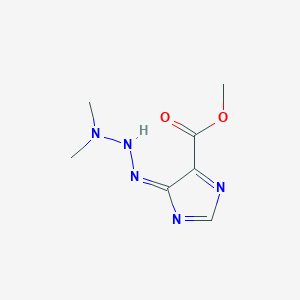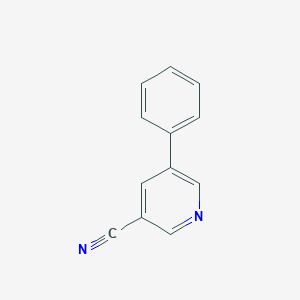
5-Fenilpiridina-3-carbonitrilo
Descripción general
Descripción
5-Phenylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Phenylpyridine-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Phenylpyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylpyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antiproliferativa
Se han sintetizado y estudiado derivados de 5-fenilpiridina-3-carbonitrilo por su actividad antitumoral contra la línea celular de carcinoma hepático (HEPG2). Los resultados revelaron que los derivados de piridina tienen una actividad antitumoral prometedora .
Síntesis de derivados de 2-oxo-1,2-dihidropiridina-3-carbonitrilo
El this compound se utiliza en la síntesis de derivados de 2-oxo-1,2-dihidropiridina-3-carbonitrilo. Estos derivados se producen con buenos rendimientos al reaccionar con 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olato de sodio y 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olato de sodio .
Síntesis de 2-oxo-tetrahidro-1 H -ciclopenta [b]piridina-3-carbonitrilos
El this compound también se utiliza en la síntesis de 2-oxo-tetrahidro-1 H -ciclopenta [b]piridina-3-carbonitrilos. Estos compuestos se producen al reaccionar con (2-oxociclopentiliden)metanolato de sodio .
Síntesis de 2-oxo-hexahidroquinolina-3-carbonitrilos
El this compound se puede utilizar para sintetizar 2-oxo-hexahidroquinolina-3-carbonitrilos. Estos compuestos se producen al reaccionar con (2-oxociclohexiliden)metanolato de sodio .
Evaluación de la actividad citotóxica
Se han sintetizado y evaluado derivados de this compound por sus actividades de citotoxicidad in vitro contra tres líneas celulares cancerosas; a saber, las del hígado (línea HepG2), la próstata (línea DU145) y la mama (línea MBA-MB-231). Algunos compuestos exhiben efectos antiproliferativos prometedores .
Síntesis de 4-Aril-6- (2,5-diclorotiofeno-3-il)-2-metoxipiri-dina-3-carbonitrilos
El this compound se utiliza en la síntesis de 4-Aril-6- (2,5-diclorotiofeno-3-il)-2-metoxipiri-dina-3-carbonitrilos. Estos compuestos se sintetizan por la condensación de calconas con malononitrilo en medio básico .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as pyridine derivatives, have been found to interact with various biological targets, including dna bases like adenine and guanine .
Mode of Action
The mode of action of 5-Phenylpyridine-3-carbonitrile involves a change in the transition dipole moment through proton transfer . This change is brought about by the compound’s interaction with its targets, leading to alterations in the orientation of the transition dipole moments of neighboring chromophores .
Biochemical Pathways
It’s known that the compound’s proton transfer process can influence the energy transfer along molecular wires . This process is energetically more favorable in the excited state than the ground state for all studied compounds .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as anti-inflammatory, anti-tumor, anti-mycobacterial, antifungal, and antiviral activities .
Análisis Bioquímico
Biochemical Properties
Pyridine derivatives, which include 5-Phenylpyridine-3-carbonitrile, are known to be of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Cellular Effects
Related pyrimidinone-5-carbonitriles have shown potent cytotoxic activity against different cancer cells
Molecular Mechanism
A study on a similar compound, 2-mercapto-6-phenylpyridine-3-carbonitrile, suggests that changes in the transition dipole moment through proton transfer could play a role in its biochemical activity .
Metabolic Pathways
Pyridine derivatives are known to be involved in various biochemical reactions
Propiedades
IUPAC Name |
5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVJVGOUKSPYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304859 | |
| Record name | 5-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-11-4 | |
| Record name | 5-Phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10177-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 167779 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010177114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10177-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


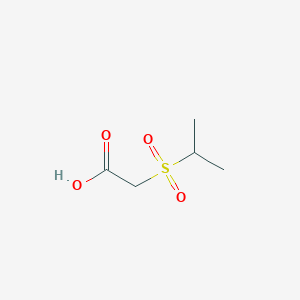
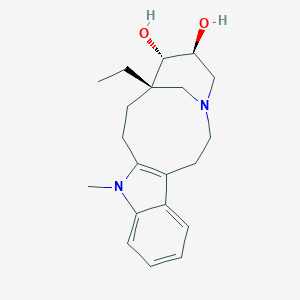
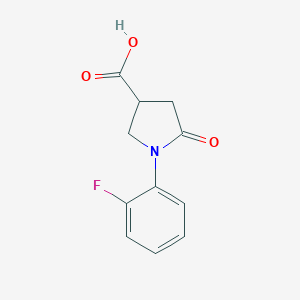
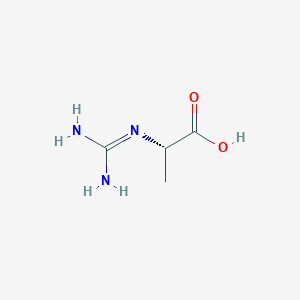
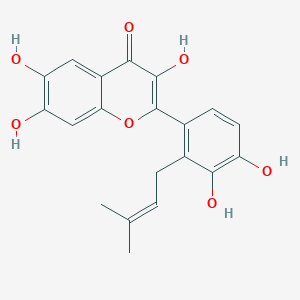
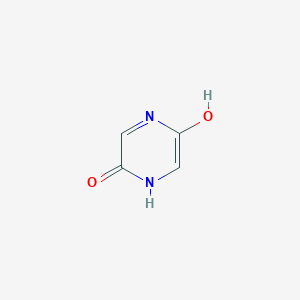
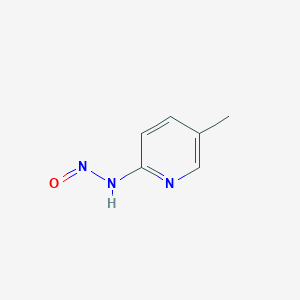
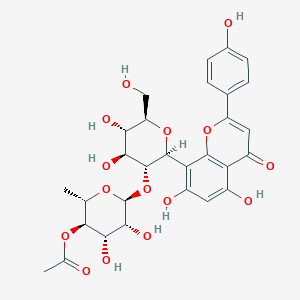
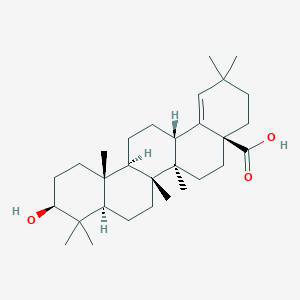

![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
